1-(2-Chlorophenyl)vinylboronic acid pinacol ester
Overview
Description
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester typically involves the reaction of 2-chlorophenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and proceeds at elevated temperatures. The product is then purified through standard techniques such as column chromatography .
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1-(2-Chlorophenyl)vinylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chlorophenyl)vinylboronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst . This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar compounds to 1-(2-Chlorophenyl)vinylboronic acid pinacol ester include:
- 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester
- trans-2-Chloromethylvinylboronic acid pinacol ester
Compared to these compounds, this compound is unique due to the presence of the 2-chlorophenyl group, which imparts distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO2/c1-10(11-8-6-7-9-12(11)16)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYOIGXBMLPFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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